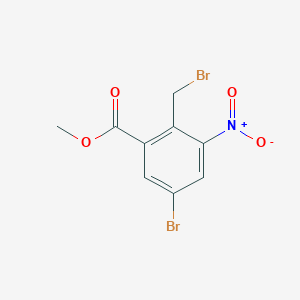
Methyl 5-bromo-2-(bromomethyl)-3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-bromo-2-(bromomethyl)-3-nitrobenzoate is an organic compound with the molecular formula C9H7Br2NO4 It is a derivative of benzoic acid, characterized by the presence of bromine and nitro groups on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(bromomethyl)-3-nitrobenzoate typically involves the bromination of methyl 2-methyl-5-nitrobenzoate. The process includes the following steps:
Bromination: Methyl 2-methyl-5-nitrobenzoate is subjected to bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled temperature and light conditions to ensure selective bromination at the desired positions.
Purification: The crude product is purified through crystallization, filtration, and drying to obtain the final compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control the reaction conditions precisely.
Automation: Implementing automated systems for the addition of reagents and monitoring of reaction parameters.
Purification: Employing large-scale purification techniques such as recrystallization and chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Methyl 5-bromo-2-(bromomethyl)-3-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine atom.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Reduction: The primary product is the corresponding amino compound.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
科学的研究の応用
Methyl 5-bromo-2-(bromomethyl)-3-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications
作用機序
The mechanism of action of Methyl 5-bromo-2-(bromomethyl)-3-nitrobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the bromomethyl group, facilitating various substitution reactions. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring .
類似化合物との比較
Similar Compounds
Methyl 5-bromo-2-methylbenzoate: Similar structure but lacks the nitro group, resulting in different reactivity and applications.
Methyl 5-bromo-2-(chloromethyl)-3-nitrobenzoate:
Uniqueness
Methyl 5-bromo-2-(bromomethyl)-3-nitrobenzoate is unique due to the presence of both bromine and nitro groups on the benzene ring. This combination of substituents imparts distinct electronic properties, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications .
特性
分子式 |
C9H7Br2NO4 |
|---|---|
分子量 |
352.96 g/mol |
IUPAC名 |
methyl 5-bromo-2-(bromomethyl)-3-nitrobenzoate |
InChI |
InChI=1S/C9H7Br2NO4/c1-16-9(13)6-2-5(11)3-8(12(14)15)7(6)4-10/h2-3H,4H2,1H3 |
InChIキー |
HJTVTVAWCILYCQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929795.png)
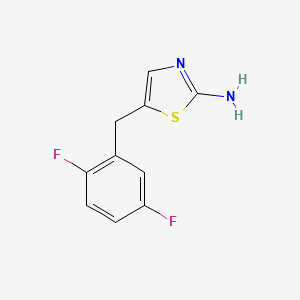
![1,1-Dimethylethyl 4-{[(6-bromo-3-pyridinyl)oxy]methyl}-1-piperidinecarboxylate](/img/structure/B13929805.png)

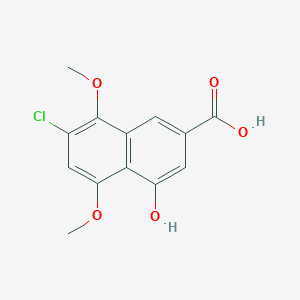
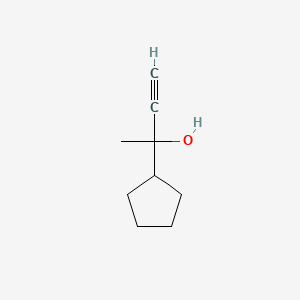
![6-Amino-7-chlorobenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13929822.png)
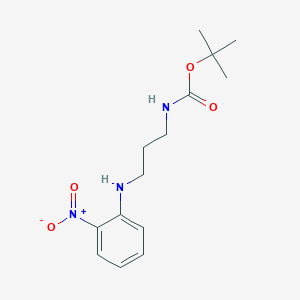
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B13929843.png)


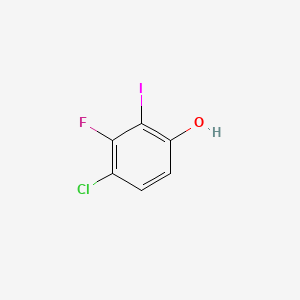
![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethan-1-ol](/img/structure/B13929864.png)

